molecular formula C8H8BrNO2 B8154850 1-(5-Bromofuran-2-carbonyl)azetidine

1-(5-Bromofuran-2-carbonyl)azetidine

Cat. No.: B8154850
M. Wt: 230.06 g/mol
InChI Key: DBEAJVPVSHFWLZ-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)azetidine is a chemical compound that features a unique structure combining a brominated furan ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromofuran-2-carbonyl)azetidine typically involves the reaction of 5-bromofuran-2-carboxylic acid with azetidine. One common method includes the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis reactions apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromofuran-2-carbonyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while cycloaddition reactions can produce complex ring systems.

Scientific Research Applications

Pharmacological Activities

1-(5-Bromofuran-2-carbonyl)azetidine and its derivatives have shown various pharmacological activities, which can be summarized as follows:

  • Antitumor Activity : Compounds containing furan moieties have been reported to exhibit significant antitumor properties. For instance, studies have indicated that furan carboxamides can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of microbial pathogens. Its structure allows for interaction with bacterial cell walls or enzymes, leading to cell death or inhibition of growth .
  • Cyclooxygenase-2 Inhibition : Molecular docking studies have suggested that derivatives of this compound can serve as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition could be beneficial in treating inflammatory diseases .

Molecular Interactions

The molecular interactions of this compound with biological targets are crucial for understanding its pharmacological effects:

  • Binding Affinity Studies : Molecular docking studies have shown that the compound exhibits favorable binding affinities to COX-2, suggesting potential therapeutic applications in pain management and anti-inflammatory treatments. The binding energy values indicate strong interactions that could lead to effective inhibition .
  • Structure-Activity Relationship : Research indicates that modifications to the azetidine structure can enhance its biological activity. For instance, substituting different groups on the furan ring may improve antitumor or antimicrobial efficacy .

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Research : A study highlighted the synthesis of derivatives based on this compound and their evaluation against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .
  • Inflammation Models : In vivo studies using animal models demonstrated that compounds derived from this compound significantly reduced inflammation markers, supporting its use as a COX-2 inhibitor in therapeutic contexts .

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-carbonyl)azetidine involves its interaction with various molecular targets. The bromine atom and the azetidine ring contribute to its reactivity, allowing it to form covalent bonds with biological molecules. This can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromofuran-2-carbonyl)azetidine is unique due to the presence of both a brominated furan ring and an azetidine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and medicinal chemistry .

Biological Activity

1-(5-Bromofuran-2-carbonyl)azetidine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclooxygenase-2 (COX-2). This article explores the synthesis, molecular docking studies, and biological implications of this compound, drawing on diverse research findings.

Synthesis

The compound was synthesized through a reaction involving 5-bromofuran-2-carboxylic acid and isoniazid, using 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yielded 83% of the desired product, which was characterized using various spectroscopic methods including 1H^1H NMR, 13C^{13}C NMR, FTIR, and high-resolution mass spectrometry. The structural elucidation confirmed the presence of two carbonyl groups and the azetidine ring structure .

Molecular Docking Studies

Molecular docking studies were conducted to evaluate the binding affinity of this compound to the COX-2 protein. The docking simulations indicated a binding energy of -7.89 kcal/mol, suggesting strong interactions with the target protein. Key interactions included hydrogen bonding and hydrophobic interactions with specific residues in the COX-2 binding site. These findings position the compound as a promising candidate for further development as a COX-2 inhibitor .

Biological Activity

This compound exhibits significant biological activity that may be harnessed for therapeutic applications:

  • COX-2 Inhibition : The compound demonstrated potential as a selective COX-2 inhibitor, which is crucial for developing anti-inflammatory drugs. Inhibition of COX-2 is associated with reduced inflammation and pain relief.
  • Antimicrobial Properties : Preliminary studies suggest that related compounds in the furan series exhibit antimicrobial activity against various pathogens. While specific data on this compound is limited, its structural analogs have shown promise in this area .

Case Study 1: COX-2 Inhibition

A study focused on the interaction between various azetidine derivatives and COX enzymes highlighted that modifications in the azetidine structure could enhance selectivity towards COX-2 over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Activity

Research into benzofuran derivatives indicated their effectiveness against Mycobacterium tuberculosis, showcasing a potential pathway for developing new treatments for tuberculosis. Although direct studies on this compound are required, its structural similarities suggest it may share similar antimicrobial properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
COX-2 InhibitionBinding energy of -7.89 kcal/mol; potential lead structure for NSAID development
Antimicrobial PotentialRelated compounds show efficacy against pathogens; further studies needed
SelectivityModifications can enhance COX-2 selectivity over COX-1

Properties

IUPAC Name

azetidin-1-yl-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-3-2-6(12-7)8(11)10-4-1-5-10/h2-3H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEAJVPVSHFWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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